Maslinic Acid

Catalog No.
S594044
CAS No.
4373-41-5
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maslinic Acid

CAS Number

4373-41-5

Product Name

Maslinic Acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-LLICELPBSA-N

SMILES

Array

solubility

Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C
In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL
Sparingly soluble in aqueous buffers

Synonyms

bredemolic acid, maslic acid, maslinic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C

The exact mass of the compound Maslinic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility of 0.3 mg/ml in a 1:2 solution of ethanol:buffered water (ph 7.2) at 25 °cin ethanol: 0.5 mg/ml; in dmso: 20 mg/ml; in dimethyl formamide: 15 mg/mlsparingly soluble in aqueous buffers. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of dihydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Maslinic acid (CAS: 4373-41-5), chemically defined as 2α,3β-dihydroxyolean-12-en-28-oic acid, is a naturally occurring pentacyclic triterpene predominantly sourced from the cuticular lipid layer of olive fruits and leaves [1]. Structurally, it is distinguished from its close analog oleanolic acid by the presence of an additional hydroxyl group at the C-2 position [2]. This dihydroxy configuration imparts specific physicochemical properties, including a defined melting point of 266–268 °C and a distinct polarity profile, which dictate its behavior in organic solvents and lipid-based formulations [1]. In industrial and research settings, maslinic acid is procured as a high-purity crystalline solid and serves as a critical bioactive scaffold for pharmaceutical development, cosmetic formulations, and advanced pharmacological screening.

Substituting maslinic acid with the more ubiquitous and structurally similar oleanolic acid is a common procurement error that compromises downstream assay validity and formulation stability [1]. The absence of the 2α-hydroxyl group in oleanolic acid fundamentally alters the molecule's polarity, changing its partition coefficient and solubility in aqueous-lipid interfaces [2]. Consequently, extraction protocols and co-solvent ratios optimized for oleanolic acid fail to achieve the same yield or processability for maslinic acid [2]. Furthermore, in pharmacological applications, maslinic acid engages specific apoptotic and kinase-inhibitory pathways—such as robust Protein Kinase C (PKC) suppression and caspase-3 activation—that oleanolic acid either triggers weakly or fails to activate entirely, rendering the two compounds biologically non-interchangeable[1] [3].

Enhanced Suppressive Effect on Protein Kinase C (PKC)

In comparative assays evaluating the suppressive effects on PMA-induced Protein Kinase C (PKC) in human B-lymphoblastoid Raji cells, maslinic acid demonstrated superior potency over related pentacyclic triterpenes [1]. Maslinic acid achieved an IC50 of 11.52 µM, which is substantially more potent than both ursolic acid (IC50 = 27.93 µM) and oleanolic acid (IC50 = 39.29 µM) [1].

Evidence DimensionPKC Inhibition (IC50)
Target Compound Data11.52 µM
Comparator Or BaselineOleanolic acid (39.29 µM) and Ursolic acid (27.93 µM)
Quantified Difference>3-fold higher potency than oleanolic acid
ConditionsPMA-induced Raji cells, 6-hour induction, PepTag non-radioactive assay

For assay development and hit-to-lead optimization targeting PKC pathways, maslinic acid provides a significantly more active triterpene scaffold than the more common oleanolic acid.

Superior Antiproliferative Efficacy in Colon Carcinoma Models

When evaluated against HT-29 human colon cancer cells, maslinic acid exhibits stronger antiproliferative activity and a distinct apoptotic mechanism compared to oleanolic acid [1]. Maslinic acid inhibits cell growth with an EC50 of 101.2 µM and successfully activates caspase-3 (up to a 5-fold increase at 50 µM) via superoxide anion generation [1]. In contrast, oleanolic acid shows weaker activity (EC50 = 160.6 µM) and fails to activate caspase-3, lacking the specific pro-apoptotic signaling triggered by maslinic acid's dihydroxy structure [1].

Evidence DimensionCell Growth Inhibition (EC50)
Target Compound Data101.2 µM (with caspase-3 activation)
Comparator Or BaselineOleanolic acid (160.6 µM, no caspase-3 activation)
Quantified Difference~37% lower EC50 and distinct apoptotic pathway activation
ConditionsHT-29 human colon cancer cells, fluorescence-based viability and apoptosis assays

Researchers selecting a pentacyclic triterpene for oncology models must prioritize maslinic acid over oleanolic acid to effectively trigger caspase-dependent apoptotic pathways in colon carcinoma cells.

Differential Supercritical Fluid Extraction (SFE) Recovery Rates

The structural differences between maslinic acid and oleanolic acid directly impact their recovery during downstream processing from natural matrices like olive leaves[1]. Using Supercritical Fluid Extraction (SFE) with CO2 and a 5-7.5% ethanol co-solvent, the recovery rate for maslinic acid was quantified at 30.7%, whereas the less polar oleanolic acid achieved a 42.3% recovery under identical conditions [1]. This confirms that generic extraction protocols optimized for oleanolic acid will yield suboptimal recovery for maslinic acid [1].

Evidence DimensionSFE Recovery Rate
Target Compound Data30.7% recovery
Comparator Or BaselineOleanolic acid (42.3% recovery)
Quantified Difference11.6% lower recovery under standard OA-optimized conditions
ConditionsSFE from dried olive leaves using supercritical CO2 with 5-7.5% ethanol co-solvent

Procurement teams and process engineers must specify maslinic-acid-tailored extraction or purification protocols, as its higher polarity necessitates adjusted co-solvent gradients compared to standard oleanolic acid processing.

Thermal Stability and Melting Point Differentiation

Maslinic acid exhibits a distinct solid-state thermal profile compared to other pentacyclic triterpenes, which is critical for hot-melt extrusion and thermal processing[1]. High-purity maslinic acid demonstrates a melting point of 266–268 °C [1], distinguishing it from oleanolic acid, which typically exhibits a higher melting point profile (>300 °C depending on the polymorph). This specific thermal behavior dictates the maximum processing temperatures and energy inputs required during the formulation of solid lipid nanoparticles or polymeric matrices.

Evidence DimensionMelting Point
Target Compound Data266–268 °C
Comparator Or BaselineOleanolic acid (>300 °C)
Quantified Difference~30–40 °C lower melting threshold
ConditionsStandard capillary melting point determination

Formulators must use the specific 266–268 °C melting range of maslinic acid to calibrate thermal processing equipment, preventing degradation while ensuring complete phase transition during hot-melt manufacturing.

Apoptosis Assay Development and Oncology Screening

Directly downstream of its superior ability to activate caspase-3 and generate superoxide anions in HT-29 cells[1], maslinic acid is the preferred positive control and bioactive scaffold for developing targeted apoptosis assays. Unlike oleanolic acid, its specific pro-apoptotic signaling makes it highly relevant for screening novel chemopreventive agents in colon carcinoma models.

Protein Kinase C (PKC) Modulator Synthesis

Due to its validated IC50 of 11.52 µM against PMA-induced PKC [2], maslinic acid serves as a potent precursor for synthesizing selective kinase inhibitors. Procurement teams sourcing starting materials for hit-to-lead optimization in B-lymphoblastoid models should prioritize maslinic acid over ursolic or oleanolic acids to establish a stronger baseline of suppressive activity.

Supercritical Fluid Extraction (SFE) Method Calibration

Because maslinic acid exhibits a distinct 30.7% recovery rate compared to the 42.3% recovery of oleanolic acid under identical SFE conditions [3], it is an essential analytical standard for calibrating downstream separation processes. Process engineers utilize this compound to optimize co-solvent gradients (e.g., 5-7.5% ethanol) when fractionating high-value triterpenes from natural matrices like olive pomace.

Thermal Processing of Solid Lipid Nanoparticles

With a defined melting point of 266–268 °C [4], maslinic acid is utilized in the formulation of solid lipid nanoparticles and polymeric drug delivery systems. Formulators rely on this exact thermal profile to set hot-melt extrusion parameters, ensuring complete solubilization into the lipid matrix without exceeding the compound's thermal degradation threshold.

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 Da

Monoisotopic Mass

472.35526001 Da

Heavy Atom Count

34

Density

1.15 g/cu cm

LogP

log Kow = 6.82 (est)

Melting Point

249 - 250 °C

UNII

E233J88OHQ

Mechanism of Action

Maslinic acid, a pentacyclic triterpene found in the protective wax-like coating of the leaves and fruit of Olea europaea L., is a promising agent for the prevention of colon cancer. Investigators have shown /previously/ that maslinic acid inhibits cell proliferation to a significant extent and activates mitochondrial apoptosis in colon cancer cells. /This study/ investigated... this compound's apoptotic molecular mechanism. /Investigators/ used HT29 adenocarcinoma cells. Changes /in/ genotoxicity were analyzed by single-cell gel electrophoresis (comet assay). The cell cycle was determined by flow cytometry. Finally, changes in protein expression were examined by western blotting. Student's t-test was used for statistical comparison. HT29 cells treated with maslinic acid showed significant increases in genotoxicity and cell-cycle arrest during the G0/G1 phase after 72 hours treatment and an apoptotic sub-G0/G1 peak after 96 hours... the anti-tumoral activity of maslinic acid might proceed via p53-mediated apoptosis by acting upon the main signaling components that lead to an increase in p53 activity and the induction of the rest of the factors that participate in the apoptotic pathway. /Investigators/ found that in HT29 cells maslinic acid activated the expression of c-Jun NH2-terminal kinase (JNK), thus inducing p53. Treatment of tumor cells with maslinic acid also resulted in an increase in the expression of Bid and Bax, repression of Bcl-2, release of cytochrome-c and an increase in the expression of caspases -9, -3, and -7. Moreover, maslinic acid produced belated caspase-8 activity, thus amplifying the initial mitochondrial apoptotic signaling. All these results suggest that maslinic acid induces apoptosis in human HT29 colon-cancer cells through the JNK-Bid-mediated mitochondrial apoptotic pathway via the activation of p53...
Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes.
Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis.

Vapor Pressure

2.3X10-15 mm Hg at 25 °C (est)

Other CAS

4373-41-5

Wikipedia

Maslinic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

General Manufacturing Information

... Interest for maslinic acid has increased because of its beneficial effects on health, which include antitumoral, antidiabetic, and antioxidant activities. Moreover, it has been attributed to anti-HIV and antiparasitic effects as well as vasorelaxant and stimulant of growth and protein-turnover properties.
Malinic acid is available as a dietary supplement as being a strong antioxidant and natural anti-inflammatory; available in consumer products such as olive oil, high protein fiber bars and skin care lotion products

Analytic Laboratory Methods

A simple GC-MS method for the simultaneous determination of betulinic, corosolic, maslinic, oleanolic and ursolic acids was developed.
Triterpenic acids, such as maslinic acid and oleanolic acid, are commonly found in olive fruits and have been associated with many health benefits. The drying and extraction methods, as well as the solvents used, are critical factors in the determination of their concentration in plant tissues. Thus, there is an emerging need for standardization of an efficient extraction protocol that determines triterpenic acid content in olive fruits. To evaluate common extraction methods of triterpenic acids from olive fruits and to determine the effect of the drying method on their content in order to propose an optimum protocol for their quantification. The efficacy of different drying and extraction methods was evaluated through the quantification of maslinic acid and oleanolic acid contents using the reversed-phase HPLC technique. Data showed that ultrasonic assisted extraction with ethanol or a mixture of ethanol:methanol (1:1, v/v) resulted in the recovery of significantly higher amounts of triterpenic acids than other methods used. The drying method also affected the estimated triterpenic acid content; frozen or lyophilized olive fruit material gave higher yields of triterpenic acids compared with air-dried material at both 35 degrees C and 105degrees C...
A liquid chromatography-mass spectrometry method was developed and validated for the quantitative determination of seven triterpenoids, 3-beta-O-alpha-L-arabinopyranosylsiaresinolic acid-28-O-beta-D-glucopyranosyl ester, ziyuglycoside I, pomolic acid, maslinic acid, colosic acid, oleanolic acid and ursolic acid in Pyrola decorata H. Andres. Chromatographic separation was achieved on a Hypersil C18 column using isocratic elution followed by a linear gradient elution of methanol and water as mobile phase. The analytes were ionized by atmospheric pressure chemical ionization source and determined on selected ion monitoring mode. All analytes showed good linearity (r2 > or = 0.9984) within the test ranges and the recovery rates were 94.5% - 103.3%. Satisfactory precision and reproducibility were obtained with relative standard deviation less than 5%. The method was simple, accurate and performed well in application to the determination of twenty commercial samples of P. decorata collected from different regions of China. It could be used for the quality control of both plant materials and preparations of P. decorata.

Clinical Laboratory Methods

Maslinic acid, a pentacyclic triterpene from olives, has been reported to exert beneficial effects on health, including anticarcinogenic activity. Despite its importance, little is known about its bioavailability in both humans and animals. A fundamental step for this evaluation consisted of measuring this compound in blood. Therefore, a simple high-performance liquid chromatography (HPLC) method with diode array detection has been developed. Maslinic acid contained in plasma was extracted twice using ethyl acetate. After centrifugation, the organic fraction was evaporated to dryness and the residue was reconstituted with methanol/water (75:25, v/v) and analyzed by HPLC. The method was validated by obtaining a linear correlation (r2 = 0.999) and an average recovery of 99%. Precision expressed as the coefficient of variation ranged from 1.23 to 9.06%. The oral administration of maslinic acid (50 mg/kg) to rats and its subsequent detection in plasma showed that the method is suitable for absorption, distribution, and metabolism studies.

Dates

Last modified: 08-15-2023

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